molecular formula C25H20BrNO4 B2548315 2-[5-Bromo-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-3-yl]acetic acid CAS No. 2138213-22-4

2-[5-Bromo-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-3-yl]acetic acid

Cat. No. B2548315
CAS RN: 2138213-22-4
M. Wt: 478.342
InChI Key: JHRJSCDHSRFHKR-UHFFFAOYSA-N
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Description

The compound "2-[5-Bromo-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-3-yl]acetic acid" is a complex molecule that appears to be related to various research areas, including organic synthesis and spectroscopy. While none of the provided papers directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their properties, which can be useful in understanding the target compound.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves regioselective bromination, as seen in the synthesis of "2-(3-Bromo-4-methoxyphenyl)acetic acid" with an 84% yield . This suggests that the bromination step in synthesizing the target compound would likely be a key step. Additionally, the synthesis of related compounds, such as "2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid," involves the use of brominated intermediates, indicating the importance of bromine in these reactions .

Molecular Structure Analysis

The molecular structure of brominated compounds can be significantly influenced by the presence of bromine, which is an electron-withdrawing group. For instance, in "2-(3-Bromo-4-methoxyphenyl)acetic acid," the bromine atom causes certain C—C—C angles to be larger, indicating its influence on the molecular geometry . This could be relevant to the target compound, where the bromine atom may similarly affect its molecular structure.

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions. For example, "3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone" is used as a fluorescence derivatization reagent for carboxylic acids, demonstrating the reactivity of brominated compounds with carboxylic acid groups . This reactivity could be extrapolated to the target compound, which contains both a bromine atom and a carboxylic acid group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be studied using spectroscopic techniques, as demonstrated in the paper on "(5-Bromo-benzofuran-3-yl)-acetic acid hydrazide" . Techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy provide valuable information about the vibrational modes, chemical shifts, and electronic transitions in these molecules. These methods could be applied to the target compound to determine its properties.

Scientific Research Applications

Fluoren-9-ylmethoxycarbonyl (Fmoc) Protection

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used in the protection of hydroxy-groups during the synthesis of complex molecules. It can be conveniently removed by the action of triethylamine, allowing for the selective deprotection of hydroxy-groups without affecting other sensitive functional groups. This method facilitates the synthesis of peptides and nucleotides, where selective protection and deprotection are critical for the assembly of these biomolecules. The Fmoc group's stability under both acidic and basic conditions makes it an invaluable tool in synthetic chemistry, particularly in the solid-phase synthesis of peptides (Gioeli & Chattopadhyaya, 1982).

Carbonylative Cyclization Applications

Palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids, leading to the formation of maleic anhydrides, demonstrates the application of bromo compounds in synthesizing cyclic organic structures. This reaction showcases the utility of bromo compounds in facilitating carbonylation reactions under the influence of carbon monoxide pressure, yielding products with significant potential in industrial and pharmaceutical chemistry (Bae & Cho, 2013).

Novel Fluorophore Development

The development of new fluorophores, such as 6-methoxy-4-quinolone, derived from similar bromoindolic structures, highlights the potential of bromo compounds in biomedical analysis. These novel fluorophores exhibit strong fluorescence across a wide pH range, making them suitable for various applications, including fluorescent labeling and detection in biochemical assays. Their high stability and significant fluorescence quantum yield in aqueous media enable their use in sensitive analytical methods (Hirano et al., 2004).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcases the versatility of bromoindolic compounds in creating bioactive molecules. Such syntheses are crucial in the development of pharmaceuticals and agrochemicals, demonstrating the broad applicability of these compounds in chemical synthesis and the potential for developing novel therapeutic agents (Le & Goodnow, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The compound should be handled with care to avoid these potential hazards.

properties

IUPAC Name

2-[5-bromo-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrNO4/c26-16-9-10-23-21(12-16)15(11-24(28)29)13-27(23)25(30)31-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12,15,22H,11,13-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRJSCDHSRFHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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